3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine
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Overview
Description
3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C16H12BrN5S and its molecular weight is 386.27. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activity
Derivatives of imidazo[1,2-a]pyridine, including those similar in structure to 3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine, have been extensively studied for their antimicrobial properties. For instance, Abhale et al. (2016) synthesized a series of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives and evaluated their antitubercular activity against the Mycobacterium smegmatis MC2 155 strain. The study found that compounds with a phenyl or 4-fluorophenyl group at the 2 position of the thiazole nucleus and a bromo substituent at the 6 position of imidazo[1,2-a]pyridine showed significant antitubercular activity (Abhale et al., 2016). Similarly, other research has demonstrated the potential of imidazo[1,2-a]pyridine derivatives as antimicrobial agents, with several compounds showing high levels of activity, supporting the promise of further research in this area (Elenich et al., 2019).
Corrosion Inhibition
Imidazo[1,2-a]pyridine derivatives are also investigated for their corrosion inhibition properties. For instance, Kubba and Al-Joborry (2020) studied a new derivative of imidazo[1,2-a]pyridine as a corrosion inhibitor for carbon steel in a saline solution. The thermodynamic parameters obtained from the study supported a physical adsorption mechanism, and the adsorption followed the Langmuir adsorption isotherm. The study also employed quantum mechanical methods and surface analysis techniques to confirm the efficacy of the compound (Kubba & Al-Joborry, 2020). Another research by Saady et al. (2021) evaluated imidazo[4,5-b]pyridine derivatives for their inhibition performance against mild steel corrosion, achieving high inhibition efficiency supported by experimental and computational approaches (Saady et al., 2021).
Synthesis and Characterization
Rehan et al. (2021) focused on the synthesis and characterization of heterocyclic rings containing imidazo (1,2-a) pyrimidine moiety, preparing several derivatives through a series of reactions. Their study also evaluated the anti-corrosion activity of some of these derivatives, adding a practical application aspect to the synthetic chemistry research (Rehan et al., 2021).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
It is synthesized through s-alkylation of 4-(4-bromophenyl)-5-phenyl-4h-1,2,4-triazole-3-thiol in an alkaline medium . This suggests that it might interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
Derivatives of 1,3-diazole, a similar compound, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that this compound might affect a variety of biochemical pathways.
Pharmacokinetics
Imidazole, a similar compound, is known to be highly soluble in water and other polar solvents , which might suggest good bioavailability for this compound.
Result of Action
Given the wide range of biological activities associated with similar compounds , it can be inferred that this compound might have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
3-bromo-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5S/c17-15-13(19-14-8-4-5-9-21(14)15)10-23-16-20-18-11-22(16)12-6-2-1-3-7-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLHSMWXCBBQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2SCC3=C(N4C=CC=CC4=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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